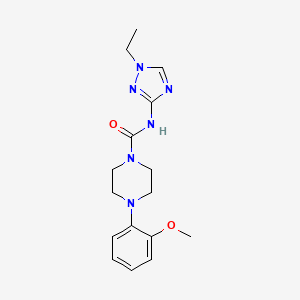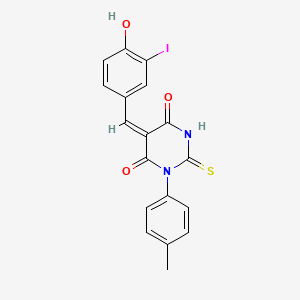![molecular formula C18H26N2O2 B3987448 N-methyl-N-(1-methylpiperidin-4-yl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3987448.png)
N-methyl-N-(1-methylpiperidin-4-yl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide
描述
N-methyl-N-(1-methylpiperidin-4-yl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide, also known as JNJ-42165279, is a novel small molecule inhibitor that targets the protein kinase B (Akt) pathway. Akt is a key regulator of cell survival, proliferation, and metabolism, and dysregulation of this pathway has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
N-methyl-N-(1-methylpiperidin-4-yl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide targets the Akt pathway by inhibiting the activity of Akt kinase. Akt kinase is a downstream effector of phosphoinositide 3-kinase (PI3K) signaling, which is activated by growth factors and insulin. Akt kinase plays a critical role in cell survival, proliferation, and metabolism by phosphorylating various substrates, including glycogen synthase kinase 3 (GSK3), mammalian target of rapamycin (mTOR), and forkhead box O (FOXO) transcription factors. Inhibition of Akt kinase by this compound leads to the activation of GSK3 and FOXO, which promote apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer, this compound inhibits cell proliferation and induces apoptosis by activating GSK3 and FOXO. It also enhances the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. In diabetes, this compound improves glucose metabolism and insulin sensitivity by activating GSK3 and inhibiting mTOR. It also reduces inflammation and oxidative stress in pancreatic beta cells. In neurodegenerative disorders, this compound protects against neuronal damage and improves cognitive function by activating GSK3 and FOXO. It also reduces inflammation and oxidative stress in the brain.
实验室实验的优点和局限性
N-methyl-N-(1-methylpiperidin-4-yl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for Akt kinase, which makes it a useful tool for studying the Akt pathway. It has also been extensively studied in preclinical models, which provides a wealth of knowledge on its mechanism of action and physiological effects. However, this compound also has some limitations for lab experiments. It has moderate solubility and stability, which may limit its use in some assays. It also has limited bioavailability and pharmacokinetic properties, which may affect its efficacy in vivo.
未来方向
There are several future directions for the study of N-methyl-N-(1-methylpiperidin-4-yl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide. One direction is to further optimize its chemical structure to improve its potency, solubility, and pharmacokinetic properties. Another direction is to study its efficacy in combination with other drugs or therapies for cancer, diabetes, and neurodegenerative disorders. A third direction is to study its mechanism of action in more detail, including its effects on other signaling pathways and cellular processes. Finally, a fourth direction is to study its safety and toxicity in preclinical and clinical settings, which will be critical for its eventual use as a therapeutic agent.
科学研究应用
N-methyl-N-(1-methylpiperidin-4-yl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. In diabetes, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-3-(2-methylprop-2-enoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-14(2)13-22-17-7-5-6-15(12-17)18(21)20(4)16-8-10-19(3)11-9-16/h5-7,12,16H,1,8-11,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCNDGFZXMHWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)N(C)C2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate](/img/structure/B3987369.png)
![17-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3987373.png)
![1-(2-ethoxyphenyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3987374.png)
![ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987375.png)
![N-[1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B3987386.png)

![(1R*,2S*)-N-(tert-butyl)-N'-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]cyclohexane-1,2-dicarboxamide](/img/structure/B3987394.png)
![1-[cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)-2-propanol hydrochloride](/img/structure/B3987395.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B3987401.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B3987405.png)
![ethyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987423.png)


![4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B3987439.png)